molecular formula C20H32N2O3 B12744685 Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- CAS No. 94760-46-0

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl-

Cat. No.: B12744685
CAS No.: 94760-46-0
M. Wt: 348.5 g/mol
InChI Key: ULVZMPMKJMHCGH-UHFFFAOYSA-N
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Description

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is a synthetic compound derived from eugenol, a major component of clove essential oil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- typically involves the alkylation of 4-allyl-2-methoxyphenol with appropriate alkyl halides. For instance, the reaction of 4-allyl-2-methoxyphenol with alkyl halides in the presence of cesium carbonate as a base and acetonitrile as a solvent at 60°C for 2.5 hours can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like cesium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with cellular components, leading to various biological effects. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of programmed cell death (apoptosis), involving caspase-like activity and chromatin condensation .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94760-46-0

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide

InChI

InChI=1S/C20H32N2O3/c1-7-10-16-11-12-17(18(15-16)24-6)25-20(4,5)19(23)21-13-14-22(8-2)9-3/h7,11-12,15H,1,8-10,13-14H2,2-6H3,(H,21,23)

InChI Key

ULVZMPMKJMHCGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C)(C)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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